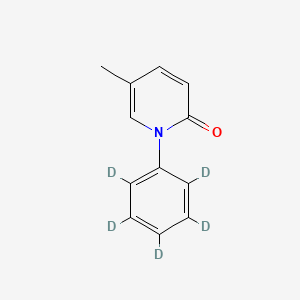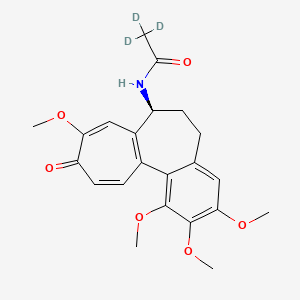
Germicidina B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Germicidina A es un compuesto piranónico derivado originalmente de Streptomyces viridochromogenes. Actúa como un inhibidor autorregulador reversible de la germinación de esporas y la elongación de hifas en el género Streptomyces a concentraciones notablemente bajas (tan bajas como 200 pM)
Aplicaciones Científicas De Investigación
Química:: Las propiedades autorreguladoras únicas de la germicidina A la convierten en un objetivo emocionante para los estudios químicos. Los investigadores investigan sus interacciones con otras moléculas y su potencial como andamiaje para nuevos compuestos.
Biología:: En biología, el papel de la germicidina A en la inhibición de la germinación de esporas y la elongación de hifas proporciona información sobre el control del crecimiento microbiano. También puede servir como modelo para comprender mecanismos reguladores similares en otros organismos.
Medicina:: Aunque las aplicaciones médicas directas de la germicidina A son limitadas, sus propiedades autorreguladoras inspiran esfuerzos de descubrimiento de fármacos. Los investigadores exploran análogos y derivados para su posible uso terapéutico.
Industria:: Las aplicaciones industriales de la germicidina A aún no se han realizado plenamente. Sus propiedades únicas pueden encontrar uso en biotecnología, agricultura o ciencia de materiales.
Mecanismo De Acción
El mecanismo exacto por el cual la germicidina A ejerce sus efectos sigue siendo un área activa de investigación. Probablemente involucra objetivos moleculares y vías de señalización relacionadas con la germinación de esporas y la inhibición del crecimiento.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Germicidin B is synthesized by Germicidin synthase, which exhibits broad substrate flexibility for acyl groups linked through a thioester bond to either coenzyme A (CoA) or acyl carrier protein (ACP) . This flexibility allows Germicidin synthase to utilize a variety of starter units in the synthesis of Germicidin B .
Molecular Mechanism
Germicidin B is synthesized by Germicidin synthase, a type III PKS . The enzyme employs acyl-ACP as a starter unit donor, and the catalytic efficiency of Germicidin synthase for acyl-ACP is 10-fold higher than for acyl-CoA . This suggests a strong preference toward carrier protein starter unit transfer .
Metabolic Pathways
Germicidin B is involved in the polyketide synthesis pathway . It interacts with various enzymes and cofactors in this pathway, including Germicidin synthase
Métodos De Preparación
Rutas sintéticas:: La biosíntesis de germicidina A, B y C ocurre a través de una sintetasa de polipéptidos de tipo III llamada sintetasa de germicidina (Gcs). Gcs exhibe una alta flexibilidad de sustrato, aceptando varios grupos acilo transportados y transferidos a través de un enlace tioéster por coenzima A (CoA) o proteína portadora de acilo (ACP). Las estructuras cristalinas de Gcs revelan una estructura característica de tipo III, con una inserción inusual de 40 residuos en la interfaz del dímero .
Producción industrial:: Si bien la germicidina A se produce principalmente por especies de Streptomyces, los métodos de producción a escala industrial no se reportan ampliamente. Se necesita más investigación para explorar la síntesis a gran escala y la optimización.
Análisis De Reacciones Químicas
La germicidina A experimenta varias reacciones, incluida la oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones siguen siendo un área activa de estudio. Los principales productos formados a partir de estas reacciones contribuyen a su actividad biológica.
Comparación Con Compuestos Similares
La germicidina A se destaca por su función autorreguladora. Compuestos similares incluyen germicidina B, germicidina C y surugapyrone A (germicidina D), todos los cuales inhiben la germinación de esporas .
Propiedades
IUPAC Name |
3-ethyl-4-hydroxy-6-propan-2-ylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-4-7-8(11)5-9(6(2)3)13-10(7)12/h5-6,11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBDLUWYHDLLAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(OC1=O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336197 |
Source


|
| Record name | Germicidin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150973-78-7 |
Source


|
| Record name | Germicidin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the potential applications of Germicidin B as an antimicrobial agent?
A: Germicidin B has demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), both significant human pathogens. [] This suggests potential applications in developing new treatments for infections caused by these drug-resistant bacteria. Further research is needed to explore its efficacy and safety in clinical settings.
Q2: What other bioactive compounds have been found alongside Germicidin B in Streptomyces sp. VITBRK3?
A: In addition to Germicidin B, researchers identified strepturidine, anthranilic acid, and indole-3-acetic acid in extracts of Streptomyces sp. VITBRK3. [] These compounds may also contribute to the observed antimicrobial activity of the extract.
Q3: Has Germicidin B been isolated from other sources besides Streptomyces sp. VITBRK3?
A: Yes, Germicidin B has been isolated from other marine-derived Streptomyces species, such as Streptomyces sp. MDW-06, alongside related compounds like Germicidin A, isogermicidin A, and isogermicidin B. [, ] This highlights the potential of marine microorganisms as sources of novel bioactive compounds.
Q4: Are there any studies investigating the structure-activity relationships of Germicidin B and its analogs?
A: While the provided research doesn't delve into specific structure-activity relationship studies for Germicidin B, one study identified that 4-(2-Aminoethyl)phenyl acetate, Germicidin B, phenylacetic acid, isogermicidin A, and germicidin C, all isolated from a Streptomyces sp., displayed significant inhibitory activity against hexokinase II. [] This finding suggests that further exploration of structural variations within this class of compounds could be valuable for identifying key pharmacophores and optimizing their activity.
Q5: What analytical techniques have been employed to identify and characterize Germicidin B?
A: Researchers utilized a combination of High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) analysis to isolate and identify Germicidin B in Streptomyces sp. VITBRK3 extracts. [] Further structural confirmation likely involved techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), although these details are not explicitly mentioned in the provided abstracts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate](/img/structure/B562120.png)
![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)

![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/no-structure.png)

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)
![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)
